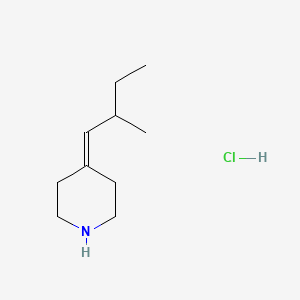![molecular formula C17H19N3O3 B6608070 benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate CAS No. 2839144-48-6](/img/structure/B6608070.png)
benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate, also known as BEP, is a synthetic compound that has been widely studied for its potential applications in scientific research. BEP is an organic compound that belongs to the class of heterocyclic compounds, which are characterized by their ring-shaped structure. BEP has a unique structure that contains a benzyl group, two ethyl groups, and two hydroxy groups, as well as a pyrido[3,4-d]pyrimidine-7-carboxylate ring. BEP has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is not fully understood, however, it is thought to act by modulating the activity of various enzymes and receptors. This compound has been shown to inhibit the activity of enzymes, such as P-glycoprotein and cyclooxygenase-2. This compound has also been shown to modulate the activity of various receptors, such as the serotonin receptor, the dopamine receptor, and the muscarinic receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. This compound has been shown to have various biochemical and physiological effects, such as the inhibition of enzymes, the modulation of receptor activity, and the inhibition of cell proliferation. This compound has also been studied for its potential applications in drug design, as it has been shown to have potent inhibitory effects on various enzymes, such as P-glycoprotein and cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate has several advantages for use in laboratory experiments, including its low cost and ease of synthesis. This compound is also relatively stable and has a low toxicity, making it a safe compound to use in laboratory experiments. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential to cause adverse effects in certain cell types.
Orientations Futures
The potential applications of benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate in scientific research are vast and varied. Some potential future directions for research include the use of this compound in drug design, the development of new synthetic methods for the synthesis of this compound, and the investigation of its potential therapeutic applications. Additionally, further research could be conducted to explore the mechanism of action of this compound, as well as its biochemical and physiological effects.
Méthodes De Synthèse
Benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann-type reaction, and the Curtius rearrangement. In the Williamson ether synthesis, this compound is synthesized by reacting an alkyl halide with an alcohol in the presence of a base. In the Ullmann-type reaction, this compound is synthesized by reacting an aryl halide with an aryl amine in the presence of a base. In the Curtius rearrangement, this compound is synthesized by reacting an isocyanate with an alcohol in the presence of a base.
Applications De Recherche Scientifique
Benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. This compound has been shown to have various biochemical and physiological effects, such as the inhibition of enzymes, the modulation of receptor activity, and the inhibition of cell proliferation. This compound has also been studied for its potential applications in drug design, as it has been shown to have potent inhibitory effects on various enzymes, such as P-glycoprotein and cyclooxygenase-2.
Propriétés
IUPAC Name |
benzyl 2-ethyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-15-18-14-10-20(9-8-13(14)16(21)19-15)17(22)23-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYYSFZFZJBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[({[3-(dimethylamino)phenyl]methyl}(methyl)amino)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6608003.png)
![rac-(3R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid](/img/structure/B6608004.png)
![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B6608008.png)
![benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608023.png)
![1,6-dimethyl-4-[3-(2-methylpropyl)-1H-indazole-5-carbonyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B6608030.png)



![(2S)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6608063.png)

![3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B6608080.png)


![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
